3,5-Dinitrobenzyl chloride chemical properties and structure
3,5-Dinitrobenzyl chloride chemical properties and structure
An In-depth Technical Guide to 3,5-Dinitrobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical structure, properties, synthesis, and safety considerations for 3,5-Dinitrobenzyl chloride. It is intended as a technical resource for professionals in chemical research and development.
Chemical Structure and Identification
3,5-Dinitrobenzyl chloride, also known as α-Chloro-3,5-dinitrotoluene, is an organic compound featuring a benzene (B151609) ring substituted with two nitro groups at positions 3 and 5, and a chloromethyl group at position 1. The strong electron-withdrawing nature of the two nitro groups significantly influences the reactivity of the benzylic chloride.
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IUPAC Name: 1-(Chloromethyl)-3,5-dinitrobenzene
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Synonyms: α-Chloro-3,5-dinitrotoluene
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Molecular Formula: (O₂N)₂C₆H₃CH₂Cl[1]
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SMILES: [O-]--INVALID-LINK--c1cc(CCl)cc(c1)--INVALID-LINK--=O[1]
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InChI Key: SMJODKZAFKWUJG-UHFFFAOYSA-N[1]
Physicochemical Properties
The key quantitative properties of 3,5-Dinitrobenzyl chloride are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 74367-78-5 | [1] |
| EC Number | 277-841-7 | [1] |
| Molecular Weight | 216.58 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 79-82 °C (lit.) | [1] |
| Assay | 97% | [1] |
Reactivity and Applications
3,5-Dinitrobenzyl chloride is a reactive compound primarily used as a building block in organic synthesis. The benzylic chloride is susceptible to nucleophilic substitution reactions. Its applications include:
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Synthesis of Complex Molecules: It has been utilized in the synthesis of double-spanned double cavity calix[2]arenes.[1]
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Derivatization: It serves as a precursor for creating 3,5-dinitrobenzylamines.[1]
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Immunoassays: The compound has been used in fluorescence flow immunoassays for the determination of other chemicals like 4-nitrophenol.[1]
Experimental Protocols
A novel method for synthesizing 3,5-Dinitrobenzyl chloride involves a two-step process starting from 3,5-Dinitrobenzoyl chloride.[3] This approach avoids the direct chlorination of 3,5-dinitrotoluene, which can be challenging.[3]
Step 1: Reduction of 3,5-Dinitrobenzoyl Chloride to 3,5-Dinitrobenzyl Alcohol This step involves the selective reduction of the acyl chloride group to an alcohol without reducing the nitro groups.[3]
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Raw Material: 3,5-Dinitrobenzoyl chloride
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Reducing Agent: Sodium borohydride (B1222165) is a suitable agent.[3] The molar ratio of the reducing agent to the starting material is typically between 0.5 and 2:1.[3]
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Catalysts: The reaction can be catalyzed by a Lewis acid and a Lewis base to improve selectivity.[3]
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Solvent: A suitable first solvent is used to facilitate the reaction.[3]
Step 2: Chlorination of 3,5-Dinitrobenzyl Alcohol to 3,5-Dinitrobenzyl Chloride The resulting benzyl (B1604629) alcohol is then converted to the final benzyl chloride product.[3]
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Intermediate: 3,5-Dinitrobenzyl alcohol
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Chlorinating Agent: A suitable chlorinating reagent is used.
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Catalyst: A catalyst is employed in a second solvent to facilitate the chlorination.[3]
Process Visualization
The following diagram illustrates the synthetic workflow for 3,5-Dinitrobenzyl chloride as described in the experimental protocol.
Caption: Synthesis workflow for 3,5-Dinitrobenzyl chloride.
Safety and Handling
3,5-Dinitrobenzyl chloride is classified as a hazardous substance and must be handled with appropriate precautions.
Hazard Classification:
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Skin Corrosion/Irritation: Category 1B[1]
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Serious Eye Damage/Irritation: Category 1[1]
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Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[1]
GHS Hazard Statements:
Precautionary Measures:
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Handling: Use in a well-ventilated area. Avoid breathing dust/fume. Avoid contact with skin, eyes, and clothing.[4]
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (eyeshields, faceshields). Use a type P3 (EN 143) respirator cartridge.[1]
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Storage: Store in a well-ventilated place. Keep container tightly closed. It is classified under Storage Class 8A for combustible corrosive hazardous materials.[1]
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First Aid: In case of contact with eyes or skin, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[4] If inhaled, remove to fresh air.[4]
Due to the presence of nitro groups, there is a risk of violent decomposition or explosion under certain conditions, particularly when heated or in the presence of other reactive materials.[5] Standard protocols for handling nitroaromatic compounds should be strictly followed.
References
- 1. 3,5-二硝基苄氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CN111393300A - Novel method for synthesizing 3, 5-dinitrobenzyl chloride - Google Patents [patents.google.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. datasheets.scbt.com [datasheets.scbt.com]
